

Application Notes and Protocols for Measuring Exon Skipping Efficiency after TG693 Treatment

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Compound of Interest

Compound Name: TG693

Cat. No.: B611319

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Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration. It is caused by mutations in the DMD gene that disrupt the reading frame, leading to the absence of functional dystrophin protein. One promising therapeutic strategy for DMD is exon skipping, which uses antisense oligonucleotides or small molecules to modulate pre-mRNA splicing and restore the reading frame, resulting in the production of a truncated but partially functional dystrophin protein.

TG693 is an orally available small molecule inhibitor of CDC-like kinase 1 (CLK1).^[1] Inhibition of CLK1 alters the phosphorylation of serine/arginine-rich (SR) splicing factors, leading to the modulation of splicing patterns.^[2] **TG693** has been shown to induce the skipping of mutated exons in the dystrophin gene, such as exons 27 and 31, thereby restoring dystrophin protein expression in patient-derived cells.^{[1][2][3]}

These application notes provide detailed protocols for quantifying the efficiency of **TG693**-induced exon skipping using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and droplet digital PCR (ddPCR).

Data Presentation

The following table summarizes hypothetical quantitative data for **TG693**-induced exon skipping of DMD exon 31 in a human myoblast cell line harboring a relevant mutation.

Treatment Group	TG693 Concentration (μM)	Exon 31 Skipping Efficiency (%) (RT-qPCR)	Exon 31 Skipping Efficiency (%) (ddPCR)	Fold Change in Dystrophin Protein Expression
Vehicle Control (DMSO)	0	1.2 ± 0.3	1.5 ± 0.2	1.0
TG693	5	25.8 ± 2.1	28.3 ± 1.9	4.5 ± 0.5
TG693	10	45.3 ± 3.5	48.9 ± 3.1	8.2 ± 0.9
TG693	20	62.1 ± 4.2	65.7 ± 3.8	15.1 ± 1.5

Experimental Protocols

Protocol 1: RNA Extraction and cDNA Synthesis

This protocol describes the initial steps for preparing RNA from treated cells and converting it into cDNA for subsequent PCR analysis.

Materials:

- Cultured human myoblasts treated with **TG693** or vehicle control
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- DNase I, RNase-free
- Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
- Nuclease-free water
- Spectrophotometer (e.g., NanoDrop)

Procedure:

- **Cell Lysis and Homogenization:** Lyse the cultured cells according to the RNA extraction kit manufacturer's protocol.
- **RNA Purification:** Purify total RNA using the spin columns provided in the kit.
- **DNase Treatment:** Perform an on-column DNase digestion to remove any contaminating genomic DNA.
- **RNA Quantification and Quality Control:** Measure the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1.
- **cDNA Synthesis:** Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers, following the manufacturer's instructions.

Protocol 2: Quantification of Exon Skipping by RT-qPCR

This protocol details the use of TaqMan-based RT-qPCR to quantify the relative levels of dystrophin transcripts with and without the target exon.

Materials:

- cDNA from Protocol 1
- TaqMan Gene Expression Master Mix
- Custom TaqMan assays (primers and probe) for:
 - Dystrophin transcript including the target exon (e.g., exon 31)
 - Dystrophin transcript with the target exon skipped (e.g., spanning the exon 30-32 junction)
 - A stable housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

Primer and Probe Design:

- **Unskipped Transcript:** Design a forward primer in the target exon and a reverse primer in the subsequent exon. The TaqMan probe should span the junction of these two exons.

- **Skipped Transcript:** Design a forward primer in the exon preceding the skipped exon and a reverse primer in the exon following the skipped exon. The TaqMan probe should span this new exon-exon junction.

Procedure:

- **Reaction Setup:** Prepare the qPCR reaction mix as follows for each target:
 - TaqMan Gene Expression Master Mix: 10 µL
 - TaqMan Assay (20X): 1 µL
 - cDNA (diluted): 2 µL
 - Nuclease-free water: 7 µL
- **Thermal Cycling:** Run the qPCR plate on a real-time PCR instrument with the following cycling conditions:
 - Hold Stage: 50°C for 2 min, 95°C for 10 min
 - PCR Stage (40 cycles): 95°C for 15 sec, 60°C for 1 min
- **Data Analysis:**
 - Determine the cycle threshold (Ct) values for the skipped and unskipped amplicons.
 - Calculate the exon skipping efficiency using the delta-delta Ct method or the Pfaffl method for efficiency correction.^[2] The percentage of exon skipping can be calculated as: % Skipping = $100 / (1 + 2^{-(\Delta Ct)})$ where $\Delta Ct = Ct(\text{unskipped}) - Ct(\text{skipped})$.

Protocol 3: Absolute Quantification of Exon Skipping by ddPCR

This protocol provides a method for the absolute quantification of skipped and unskipped transcripts using droplet digital PCR, which offers higher precision and sensitivity.^{[2][4]}

Materials:

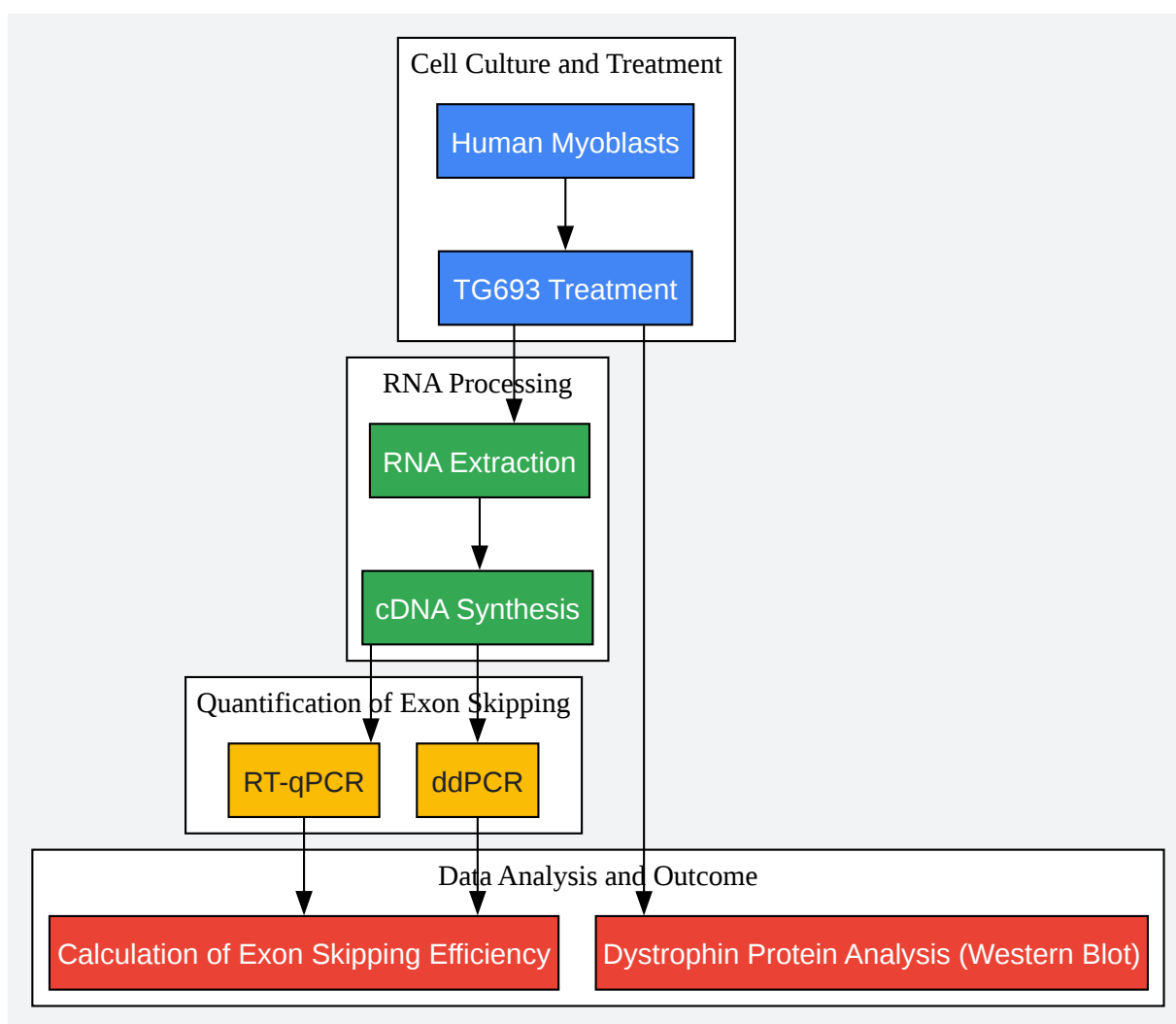
- cDNA from Protocol 1
- ddPCR Supermix for Probes (No dUTP)
- Custom TaqMan assays (as in Protocol 2)
- Droplet Generation Oil for Probes
- ddPCR instrument (e.g., Bio-Rad QX200)

Procedure:

- Reaction Setup: Prepare the ddPCR reaction mix as follows for each target:
 - ddPCR Supermix for Probes (2X): 10 μ L
 - TaqMan Assay (20X): 1 μ L
 - cDNA (diluted): 2 μ L
 - Nuclease-free water: 7 μ L
- Droplet Generation: Generate droplets from the reaction mix using a droplet generator according to the manufacturer's protocol.
- Thermal Cycling: Transfer the droplets to a 96-well plate and perform PCR with the following conditions:
 - Enzyme Activation: 95°C for 10 min
 - PCR (40 cycles): 94°C for 30 sec, 60°C for 1 min
 - Enzyme Deactivation: 98°C for 10 min
- Droplet Reading: Read the droplets on a droplet reader to determine the number of positive droplets for each target.
- Data Analysis:

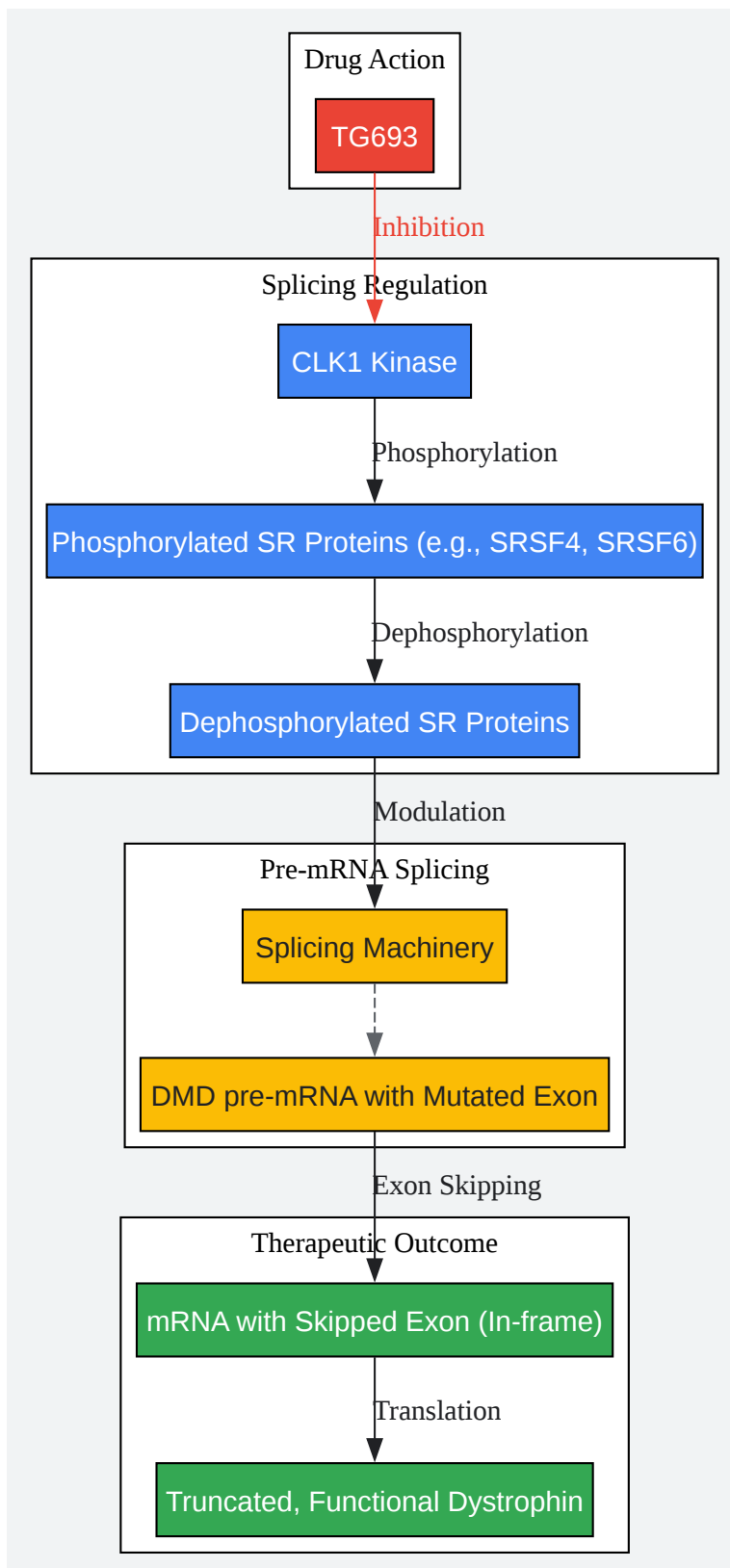
- The software will calculate the concentration (copies/ μ L) of the skipped and unskipped transcripts based on the fraction of positive droplets using Poisson statistics.
- Calculate the percentage of exon skipping as: $\% \text{ Skipping} = [\text{Concentration}(\text{skipped}) / (\text{Concentration}(\text{skipped}) + \text{Concentration}(\text{unskipped}))] * 100$

Mandatory Visualizations



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Caption: Experimental workflow for measuring **TG693**-induced exon skipping.



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Caption: Signaling pathway of **TG693**-induced exon skipping.

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